molecular formula C7H7N3O3 B7779698 N-Hydroxy-4-nitrobenzimidamide

N-Hydroxy-4-nitrobenzimidamide

Cat. No. B7779698
M. Wt: 181.15 g/mol
InChI Key: SRNSBDNIAKCXGI-UHFFFAOYSA-N
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Patent
US05622976

Procedure details

A mixture of 4-nitrobenzamide oxime (4 g) and ethyl chlorooxoacetate (3.01 g) in dioxane (200 ml) was refluxed for 1 hour, and then borontrifluoride (1 ml) was added thereto. The whole mixture was refluxed for 12 hours. After being cooled to room temperature, the solvent was evaporated in vacuo. The residue was diluted with ethyl acetate (100 ml), washed with a saturated potassium carbonate aqueous solution, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel with a mixture of dichloromethane and hexane (1:1) as eluent. The fractions containing the object product were collected and evaporated in vacuo to afford 5-ethoxycarbonyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8](=[N:10][OH:11])[NH2:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl[C:15](=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17].B(F)(F)F>O1CCOCC1>[CH2:19]([O:18][C:16]([C:15]1[O:11][N:10]=[C:8]([C:7]2[CH:12]=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[N:9]=1)=[O:17])[CH3:20]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(N)=NO)C=C1
Name
Quantity
3.01 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
B(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The whole mixture was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed with a saturated potassium carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel with a mixture of dichloromethane and hexane (1:1) as eluent
ADDITION
Type
ADDITION
Details
The fractions containing the object product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=NO1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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